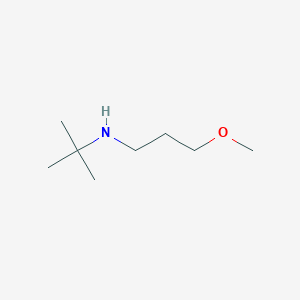![molecular formula C23H28O6 B12084885 Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is a synthetic steroid compound. It is structurally characterized by the presence of a pregnane backbone with double bonds at the 1,4-positions and ketone groups at the 3 and 11 positions. The compound also features methylenebis(oxy) groups at the 17,20 and 20,21 positions, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- typically involves multiple steps, starting from simpler steroid precursors. One common route involves the following steps:
Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.
Functional Group Introduction: Introduction of double bonds at the 1,4-positions through dehydrogenation reactions.
Ketone Formation: Oxidation reactions to introduce ketone groups at the 3 and 11 positions.
Methylenebis(oxy) Group Addition: The addition of methylenebis(oxy) groups at the 17,20 and 20,21 positions is achieved through specific alkylation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and minimize batch-to-batch variations.
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace methylenebis(oxy) groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to anti-inflammatory effects, among other physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregna-1,4-diene-3,20-dione: Lacks the methylenebis(oxy) groups, resulting in different chemical properties.
Dexamethasone: A well-known corticosteroid with similar anti-inflammatory effects but different structural features.
Prednisolone: Another corticosteroid with a different substitution pattern on the pregnane backbone.
Uniqueness
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is unique due to its specific methylenebis(oxy) substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H28O6 |
|---|---|
Molekulargewicht |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h5,7,9,16-17,19H,3-4,6,8,10-13H2,1-2H3 |
InChI-Schlüssel |
NRHJKQBNXBOJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(=O)C3C(C1CCC24C5(COCO5)OCO4)CCC6=CC(=O)C=CC36C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



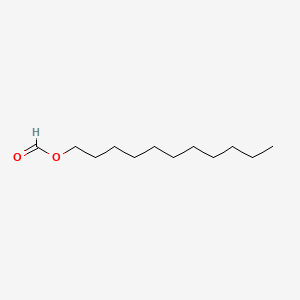

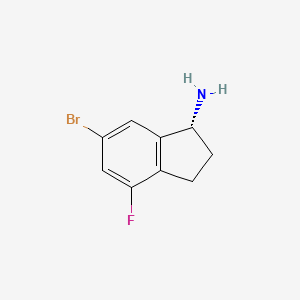
![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)
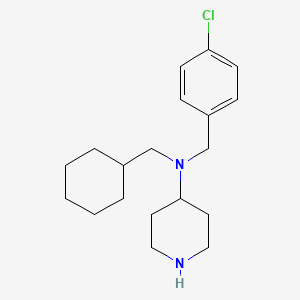
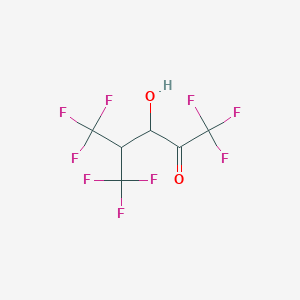

![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)



